methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate
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Overview
Description
Methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate typically involves the cyclization of a pyridine derivative with a suitable reagent. One common method involves the use of 2-bromo-5-iodopyridine as a precursor, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification by recrystallization or chromatography to ensure the desired product’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Pyrano[3,4-c]pyrrole: A related compound with a fused pyran ring, known for its unique chemical properties.
1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile: A structurally similar compound with different functional groups.
Uniqueness
Methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-6H,1-2H3 |
InChI Key |
XNZACRHWDXSSRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2C1=C(C=NC2=O)C(=O)OC |
Origin of Product |
United States |
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